2-(Benzyl(methyl)amino)-N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)acetamide
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Overview
Description
2-(Benzyl(methyl)amino)-N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)acetamide is a complex organic compound with a unique structure that combines a benzyl group, a methylamino group, and a cyclopenta[b]quinoline moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyl(methyl)amino)-N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)acetamide typically involves multi-step organic reactions. The starting materials often include benzylamine, methylamine, and cyclopenta[b]quinoline derivatives. The synthesis may involve:
N-alkylation: Benzylamine reacts with methylamine under basic conditions to form the benzyl(methyl)amino group.
Acylation: The resulting amine is then acylated with an appropriate acyl chloride to introduce the acetamide functionality.
Cyclization: The cyclopenta[b]quinoline moiety is introduced through a cyclization reaction, often involving a Friedel-Crafts acylation followed by cyclization under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyl(methyl)amino)-N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the quinoline ring or the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various reduced derivatives of the quinoline ring.
Scientific Research Applications
2-(Benzyl(methyl)amino)-N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(Benzyl(methyl)amino)-N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-cyclopenta[b]quinoline derivatives: These compounds share the quinoline core structure and may have similar chemical properties.
Benzylamine derivatives: Compounds with a benzylamine group can undergo similar reactions and have comparable biological activities.
Acetamide derivatives: These compounds share the acetamide functionality and may have similar chemical reactivity.
Uniqueness
2-(Benzyl(methyl)amino)-N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)acetamide is unique due to its combination of functional groups and the specific arrangement of these groups within the molecule. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H23N3O |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-[benzyl(methyl)amino]-N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)acetamide |
InChI |
InChI=1S/C22H23N3O/c1-25(14-16-8-3-2-4-9-16)15-21(26)24-22-17-10-5-6-12-19(17)23-20-13-7-11-18(20)22/h2-6,8-10,12H,7,11,13-15H2,1H3,(H,23,24,26) |
InChI Key |
CXNKZFHCAXWXIJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC(=O)NC2=C3CCCC3=NC4=CC=CC=C42 |
Origin of Product |
United States |
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